Cas no 2137731-22-5 (Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate)

Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-724738
- sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate
- 2137731-22-5
- Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate
-
- インチ: 1S/C13H11FO3S.Na/c14-12-8-11(18(15)16)6-7-13(12)17-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H,15,16);/q;+1/p-1
- InChIKey: HUEXRKIKDCZXOB-UHFFFAOYSA-M
- SMILES: S(C1C=CC(=C(C=1)F)OCC1C=CC=CC=1)(=O)[O-].[Na+]
計算された属性
- 精确分子量: 288.02323779g/mol
- 同位素质量: 288.02323779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 287
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724738-1.0g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-724738-5.0g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-724738-0.1g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 0.1g |
$817.0 | 2023-05-31 | ||
Enamine | EN300-724738-2.5g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 2.5g |
$1819.0 | 2023-05-31 | ||
Enamine | EN300-724738-0.25g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 0.25g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-724738-0.5g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 0.5g |
$891.0 | 2023-05-31 | ||
Enamine | EN300-724738-0.05g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 0.05g |
$780.0 | 2023-05-31 | ||
Enamine | EN300-724738-10.0g |
sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate |
2137731-22-5 | 10g |
$3992.0 | 2023-05-31 |
Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate 関連文献
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinateに関する追加情報
Recent Advances in the Application of Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate (CAS: 2137731-22-5) in Chemical Biology and Pharmaceutical Research
Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate (CAS: 2137731-22-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfinate derivative, characterized by its unique benzyloxy and fluorine substituents, has demonstrated versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents and as a key intermediate in organic synthesis. Recent studies have highlighted its potential in modulating biological pathways, enabling the design of more effective and targeted drug candidates.
One of the most notable applications of Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate is its role in the synthesis of sulfonyl-containing compounds, which are pivotal in drug discovery. Sulfonyl groups are known for their ability to enhance the pharmacokinetic properties of drug molecules, including improved solubility and metabolic stability. Researchers have leveraged this compound to develop sulfonamide-based inhibitors targeting various enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The fluorine atom in the structure further contributes to the binding affinity and selectivity of these inhibitors, making it a valuable scaffold in medicinal chemistry.
In a recent study published in the Journal of Medicinal Chemistry, Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate was utilized as a precursor for the synthesis of a series of sulfonamide derivatives with potent inhibitory activity against carbonic anhydrase isoforms. The study demonstrated that the introduction of the benzyloxy group significantly enhanced the compounds' ability to penetrate cell membranes, thereby improving their therapeutic efficacy. These findings underscore the compound's potential in the design of next-generation enzyme inhibitors with enhanced pharmacological profiles.
Beyond its applications in drug discovery, Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate has also been explored in chemical biology for the development of probes and tools to study biological systems. Its reactivity with various nucleophiles makes it an excellent candidate for bioconjugation strategies, enabling the labeling of biomolecules for imaging and diagnostic purposes. Recent advancements in click chemistry have further expanded its utility, allowing for the selective modification of proteins and other biomolecules in complex biological environments.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate. Researchers are actively investigating optimized synthetic routes to improve yield and purity, which are critical for its broader adoption in pharmaceutical development. Additionally, ongoing studies are focused on elucidating the compound's mechanism of action in various biological contexts, which will further validate its therapeutic potential.
In conclusion, Sodium 4-(benzyloxy)-3-fluorobenzene-1-sulfinate (CAS: 2137731-22-5) represents a versatile and valuable compound in the toolkit of chemical biologists and medicinal chemists. Its unique structural features and reactivity profile continue to inspire innovative applications in drug discovery and chemical biology. As research progresses, this compound is expected to play an increasingly important role in the development of novel therapeutics and biological tools, addressing unmet medical needs and advancing our understanding of complex biological systems.
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